Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate

描述

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray diffraction. For instance, a related compound, Methyl-3-aminothiophene-2-carboxylate (matc), was found to crystallize in the monoclinic crystal system P2 1 /c space group .Chemical Reactions Analysis

Amines, which are likely present in this compound, show a range of reactions. They can react with carbonyl compounds to form imines , and with acid chlorides or acid anhydrides to form amides .Physical and Chemical Properties Analysis

Amino acids, which are likely components of this compound, are colorless, crystalline substances. They have high melting points due to ionic properties and their solubility depends on factors like polarity, iso-electric point, nature of solvent, and temperature .作用机制

Target of Action

Articaine, also known as Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate or UNII-3I92I939YX, is a local anesthetic primarily used in dentistry . It acts on the sodium channels present in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of action potentials in neurons, which are essential for the transmission of pain signals .

Mode of Action

Articaine blocks both the initiation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This results in a temporary loss of sensation in the area where articaine is administered, providing local anesthesia .

Biochemical Pathways

Articaine’s primary biochemical pathway involves the blockade of sodium channels, thereby inhibiting the influx of sodium ions through the neuronal cell membrane. This prevents the depolarization of the neuronal membrane and subsequent propagation of the action potential, leading to a loss of sensation .

Pharmacokinetics

Articaine undergoes biotransformation in the liver, a relatively slow process. It is also inactivated by serum esterases, a fast process commencing immediately after injection . About 90% of articaine metabolizes quickly via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney in the form of articainic acid glucuronide . Its metabolism is age-dependent, where clearance and volume of distribution decrease with increasing age . The elimination half-life of articaine is about 20 minutes .

Result of Action

The primary result of articaine’s action is the induction of local, infiltrative, or conductive anesthesia in both simple and complex dental procedures . It effectively depresses the compound action potential of all A fibers in sensory nerves, leading to a temporary loss of sensation in the area of administration .

Action Environment

The action of articaine can be influenced by various environmental factors. For instance, the presence of inflammation can alter the pH of the tissue, potentially affecting the efficacy of articaine. Additionally, the stability of articaine can be affected by storage conditions, such as temperature

安全和危害

The safety and hazards of a compound depend on its specific properties. While data for “Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate” is not available, related compounds can be hazardous. For instance, 3-Methylpyridine is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

未来方向

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, thiazolidine motifs, which may be related to this compound, have been identified as a bridge between organic synthesis and medicinal chemistry, prompting researchers to explore new drug candidates .

生化分析

Biochemical Properties

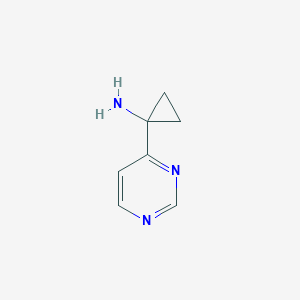

The biochemical properties of Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate are largely due to its unique structure. The thiophene ring allows greater lipid solubility and potency as a greater portion of an administered dose can enter neurons . It is the only amide anesthetic containing an ester group, allowing hydrolysis in unspecific blood esterases .

Cellular Effects

This compound exerts its effects on cells primarily by blocking nerve conduction. It does this by binding to specific receptors on the nerve cell membrane, inhibiting the influx of sodium ions and thereby preventing the generation and conduction of nerve impulses . This results in a temporary loss of sensation in the area where the compound is applied.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with voltage-gated sodium channels on nerve cells. By binding to these channels, the compound prevents the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to be rapid and short-lived. The compound is quickly metabolized by blood esterases, with about 90% of it being transformed into its inactive metabolite, articainic acid, which is then excreted by the kidneys .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively blocks nerve conduction, resulting in a loss of sensation. At high doses, it can cause adverse effects such as nervous system depression .

Metabolic Pathways

This compound is metabolized primarily through hydrolysis by blood esterases. This results in the formation of articainic acid, an inactive metabolite that is then excreted by the kidneys .

Transport and Distribution

Following administration, this compound is rapidly distributed throughout the body. Its lipid solubility allows it to easily cross cell membranes and enter neurons .

Subcellular Localization

Within cells, this compound is thought to localize primarily to the cell membrane, where it exerts its effects by binding to voltage-gated sodium channels .

属性

IUPAC Name |

methyl 3-(2-bromopropanoylamino)-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c1-5-4-16-8(10(14)15-3)7(5)12-9(13)6(2)11/h4,6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIGNHUEQGGRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C(C)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156630 | |

| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160919-46-9 | |

| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160919-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160919469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-(((2RS)-2-BROMOPROPANOYL)AMINO)-4-METHYLTHIOPHENE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I92I939YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3319649.png)

![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid](/img/structure/B3319713.png)